molecular formula C30H45NO15 B1670851 Dobutamine lactobionate CAS No. 104564-71-8

Dobutamine lactobionate

货号: B1670851
CAS 编号: 104564-71-8
分子量: 659.7 g/mol
InChI 键: XSGHHWMGNIMZCA-FPOQQNBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

多巴胺乳糖酸盐是一种主要用于医疗领域的化学化合物。它是多巴胺的衍生物,多巴胺是一种合成的儿茶酚胺,也是一种直接作用的正性肌力药。 多巴胺乳糖酸盐通常用于治疗急性心力衰竭和心源性休克,因为它能够增加心输出量,同时不会显著影响心率 .

准备方法

合成路线和反应条件: 多巴胺乳糖酸盐可以通过多巴胺与乳糖酸反应合成。 该反应通常涉及使用水或乙醇等溶剂,并在受控的温度和 pH 条件下进行,以确保产品的稳定性 .

工业生产方法: 在工业环境中,多巴胺乳糖酸盐的生产涉及使用大型反应器,在优化条件下将多巴胺和乳糖酸混合在一起。 然后通过结晶或其他分离技术对反应混合物进行纯化,以获得最终产品,使其呈纯净形式 .

化学反应分析

反应类型: 多巴胺乳糖酸盐会发生多种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括醌类、醇类和各种取代衍生物,具体取决于使用的特定反应条件和试剂 .

科学研究应用

Clinical Applications

2.1 Treatment of Heart Failure

Dobutamine lactobionate is primarily indicated for short-term management of acute heart failure, especially in patients awaiting heart transplantation or those undergoing cardiac surgery. Its positive inotropic effects help improve cardiac output and tissue perfusion in critically ill patients .

2.2 Use in Cardiac Stress Testing

It is also employed in pharmacologic stress testing to evaluate coronary artery disease. By increasing heart rate and myocardial contractility, this compound facilitates the assessment of cardiac function under stress conditions .

2.3 Management of Septic Shock

Recent studies indicate that this compound can be beneficial in septic shock management by improving microcirculation without significantly altering systemic hemodynamics. This effect is crucial as it helps maintain organ perfusion while minimizing the risk of further cardiovascular compromise .

Pharmacokinetics and Administration

This compound has a rapid onset of action, typically within 1-2 minutes after intravenous administration, with a half-life of approximately 2 minutes . The drug's pharmacokinetics are dose-dependent, with steady-state plasma concentrations achieved within 10 minutes at infusion rates around 5 µg/(kg·min) .

Comparative Efficacy: Dobutamine vs. Other Inotropes

A comparative analysis of this compound with other inotropic agents like milrinone reveals no significant differences in outcomes regarding hospital stay or rehospitalization rates. However, dobutamine may be preferred for its rapid action and effectiveness in acute settings .

Inotropic Agent Onset Time Half-Life Primary Indication
This compound1-2 minutes~2 minutesAcute heart failure
Milrinone5-15 minutes2-4 hoursChronic heart failure

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Study on Septic Patients : A trial involving septic patients demonstrated that administering this compound improved splanchnic blood flow and oxygen transport without adverse effects on systemic blood pressure .
  • Cardiac Surgery Patients : In patients undergoing cardiac surgery, this compound was shown to enhance cardiac output significantly while reducing the incidence of postoperative complications related to low cardiac output syndrome .

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

  • Tachycardia
  • Ventricular arrhythmias
  • Hypotension

Monitoring is essential, particularly in patients with pre-existing cardiovascular conditions, to mitigate risks associated with increased myocardial oxygen demand .

作用机制

多巴胺乳糖酸盐主要通过刺激心脏中的β1肾上腺素能受体发挥作用。这会导致心肌收缩力增加,心搏量增加,从而增强心输出量。 该化合物对β2和α受体也具有轻微作用,这有助于其整体的正性肌力作用,而不会引起明显的血管收缩或心动过速 .

类似化合物:

    米力农: 另一种用于治疗心力衰竭的正性肌力药。

    左西孟旦: 一种钙敏化剂和心肌收缩力增强剂,用于心力衰竭管理。

    异丙肾上腺素: 一种具有强β肾上腺素能活性的合成儿茶酚胺,用于治疗心动过缓和心脏阻滞。

独特性: 多巴胺乳糖酸盐的独特性在于它能够提供正性肌力支持,同时对心率和血压的影响最小。 这使得它在需要精确控制心输出量而不引起过度心血管压力的临床环境中特别有用 .

相似化合物的比较

    Milrinone: Another inotropic agent used in the treatment of heart failure.

    Levosimendan: A calcium sensitizer and inodilator used in heart failure management.

    Isoprenaline: A synthetic catecholamine with strong beta-adrenergic activity, used in the treatment of bradycardia and heart block.

Uniqueness: Dobutamine lactobionate is unique in its ability to provide inotropic support with minimal impact on heart rate and blood pressure. This makes it particularly useful in clinical settings where precise control of cardiac output is required without causing excessive cardiovascular stress .

生物活性

Dobutamine lactobionate is a cardiotonic compound derived from dobutamine, primarily used in critical care settings to enhance cardiac output. This article explores its biological activity, mechanisms, pharmacokinetics, and clinical applications, supported by relevant studies and data.

Overview of this compound

  • Chemical Structure : this compound is a derivative of dobutamine, featuring a lactobionate moiety that enhances its solubility and stability.
  • Classification : It is classified as a small molecule and a beta-1 adrenergic agonist, primarily affecting cardiac function.

This compound exerts its effects through selective stimulation of beta-1 adrenergic receptors in the heart. This leads to:

  • Increased Myocardial Contractility : Enhances the force of heart contractions, improving cardiac output.
  • Chronotropic Effects : Mildly increases heart rate due to beta-1 receptor stimulation.
  • Vasodilatory Effects : Some activity on beta-2 receptors leads to peripheral vasodilation, which can decrease systemic vascular resistance (SVR) .

Pharmacokinetics

  • Onset of Action : Rapid onset within 1-2 minutes post-administration.
  • Duration : Effects last approximately 10 minutes.
  • Half-life : Approximately 2 minutes, necessitating continuous infusion for sustained effects .
  • Metabolism : Primarily via catechol methylation and conjugation, with metabolites excreted in urine .

Clinical Applications

This compound is indicated for conditions requiring inotropic support, particularly in:

  • Acute Heart Failure
  • Cardiogenic Shock
  • Postoperative Cardiac Support

Case Studies

  • Oral Administration Study :
    A study involving the oral administration of dobutamine (300 mg) showed that both healthy volunteers and patients with circulatory failure exhibited significant increases in cardiac index. Plasma concentrations were higher than those typically achieved through intravenous administration, suggesting potential for oral formulations .
  • Dobutamine-Induced Myoclonus :
    A case report highlighted a patient experiencing myoclonus following dobutamine infusion. Symptoms resolved rapidly upon discontinuation of the drug, indicating a need for monitoring side effects during treatment .

Research Findings

StudyFindings
Clinical Usefulness of Oral DobutamineIncreased cardiac index observed; potential for long-lasting effects in chronic circulatory failure .
Effects in Septic ShockDobutamine improved microcirculation and tissue oxygenation without significant systemic hemodynamic changes .
PharmacodynamicsDemonstrated increased energy expenditure and metabolic effects consistent with adrenergic stimulation .

属性

CAS 编号

104564-71-8

分子式

C30H45NO15

分子量

659.7 g/mol

IUPAC 名称

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5+,6+,7-,8-,9-,10-,12+/m.1/s1

InChI 键

XSGHHWMGNIMZCA-FPOQQNBBSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

手性 SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

规范 SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dobucor
Dobuject
Dobutamin Fresenius
Dobutamin Hexal
Dobutamin ratiopharm
Dobutamin Solvay
Dobutamin-ratiopharm
Dobutamina Inibsa
Dobutamina Rovi
Dobutamine
Dobutamine (+)-Isomer
Dobutamine Hydrobromide
Dobutamine Hydrochloride
Dobutamine Lactobionate
Dobutamine Phosphate (1:1) Salt, (-)-Isomer
Dobutamine Tartrate
Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer
Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer
Dobutamine, (-)-Isomer
Dobutamine, Phosphate (1:1) Salt (+)-Isomer
Dobutrex
Hydrobromide, Dobutamine
Hydrochloride, Dobutamine
Lactobionate, Dobutamine
Lilly 81929
Oxiken
Posiject
Tartrate, Dobutamine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dobutamine lactobionate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dobutamine lactobionate
Reactant of Route 3
Reactant of Route 3
Dobutamine lactobionate
Reactant of Route 4
Dobutamine lactobionate
Reactant of Route 5
Dobutamine lactobionate
Reactant of Route 6
Dobutamine lactobionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。